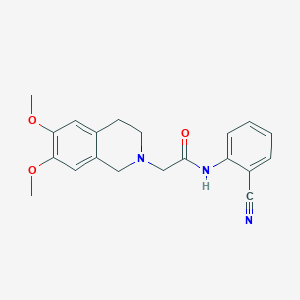
N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, or NCP-2DIDA, is a novel small molecule that has been the subject of much scientific research in recent years. NCP-2DIDA is a heterocyclic compound containing both an aromatic ring and an aliphatic ring. It is a highly polar compound with a low molecular weight, making it an ideal candidate for use in drug discovery and development. NCP-2DIDA has several interesting features that make it an attractive target for further research.
Wirkmechanismus
NCP-2DIDA has been found to act as a potent agonist of the G-protein coupled receptor GPR55. GPR55 is expressed in the brain, heart, and other organs and is involved in the regulation of inflammation, pain, and cell proliferation. NCP-2DIDA has been found to bind to GPR55 and activate it, leading to the production of anti-inflammatory and anti-cancer signaling molecules. In addition, NCP-2DIDA has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
NCP-2DIDA has been found to have a variety of biochemical and physiological effects. In animal models, it has been found to reduce inflammation and cell proliferation, as well as to reduce the risk of cardiovascular disease. In addition, it has been found to improve glucose tolerance and reduce the risk of type 2 diabetes. Furthermore, it has been found to reduce the risk of obesity and metabolic syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
NCP-2DIDA has several advantages for laboratory experiments. It is a highly polar compound with a low molecular weight, making it ideal for use in drug discovery and development. In addition, it is relatively easy to synthesize and can be prepared in a single step or in multiple steps. However, there are some limitations to its use in laboratory experiments. NCP-2DIDA is a highly polar compound, which can make it difficult to solubilize in aqueous solutions. In addition, it is a relatively unstable compound and can degrade quickly when exposed to light or heat.
Zukünftige Richtungen
NCP-2DIDA has been the subject of much scientific research in recent years, but there are still many unanswered questions. Further research is needed to better understand its mechanism of action, as well as its effects on a variety of diseases. In addition, further research is needed to better understand its pharmacokinetics and pharmacodynamics. Furthermore, further research is needed to identify new therapeutic uses for NCP-2DIDA and to develop more efficient methods of synthesis. Finally, further research is needed to develop more effective delivery systems for NCP-2DIDA, such as nanoparticles or liposomes.
Synthesemethoden
NCP-2DIDA can be synthesized using a variety of methods, including an asymmetric direct aldol reaction and an intramolecular cyclization reaction. The direct aldol reaction involves the condensation of an aldehyde and a ketone, followed by the addition of a base to form the desired product. The intramolecular cyclization reaction involves the addition of a nucleophile to a carbonyl group, followed by the addition of a base to form the desired product. Both methods require the use of a catalyst and can be carried out in a single step or in multiple steps.
Wissenschaftliche Forschungsanwendungen
NCP-2DIDA has been studied extensively as a potential therapeutic agent for a variety of diseases. Its anti-inflammatory and anti-cancer properties have been demonstrated in several animal models. In addition, NCP-2DIDA has been found to be effective in the treatment of type 2 diabetes, obesity, and metabolic syndrome. It has also been shown to reduce the risk of cardiovascular disease and to improve the quality of life in patients with chronic kidney disease.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-18-9-14-7-8-23(12-16(14)10-19(18)26-2)13-20(24)22-17-6-4-3-5-15(17)11-21/h3-6,9-10H,7-8,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOBTGNFTSKJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC(=O)NC3=CC=CC=C3C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

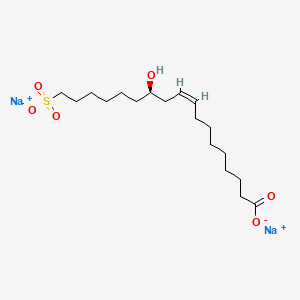
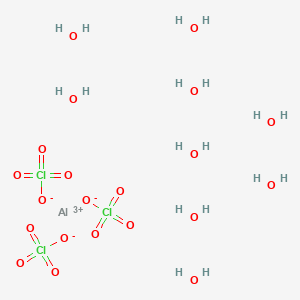
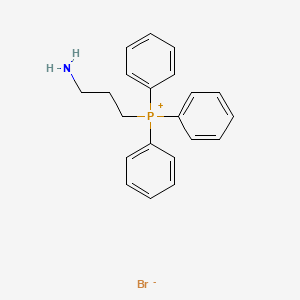
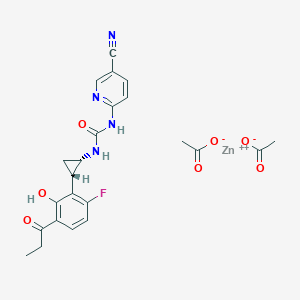
![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)
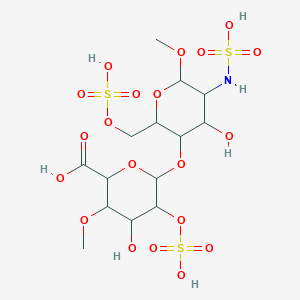
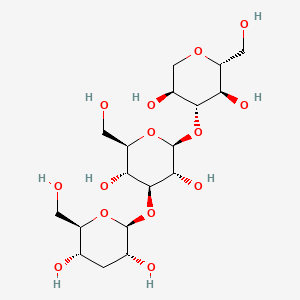
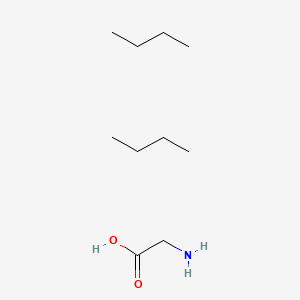
![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3069517.png)
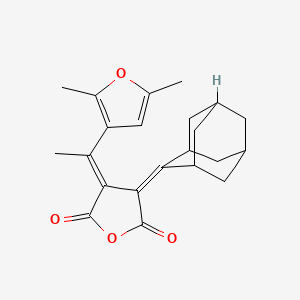

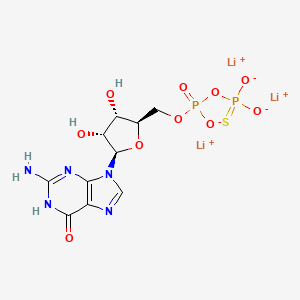
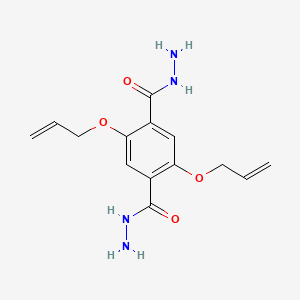
![2'-Amino-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3069554.png)